N-(5-chloropyridin-2-yl)prop-2-enamide
Description
N-(5-Chloropyridin-2-yl)prop-2-enamide is a chloropyridine-derived acrylamide compound synthesized via acylation of 5-chloro-2-aminopyridine with acryloyl chloride or acrylic acid derivatives. This reaction typically yields 87–91% under optimized conditions, as demonstrated in studies focusing on N-heterocyclic scaffolds . The compound’s structure features a 5-chloropyridin-2-yl group attached to the nitrogen of a prop-2-enamide (acrylamide) moiety, conferring unique electronic and steric properties.
Properties
IUPAC Name |
N-(5-chloropyridin-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c1-2-8(12)11-7-4-3-6(9)5-10-7/h2-5H,1H2,(H,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHIYIJWXHRRHKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=NC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloropyridin-2-yl)prop-2-enamide typically involves the reaction of 5-chloro-2-aminopyridine with acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
N-(5-chloropyridin-2-yl)prop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-(5-chloropyridin-2-yl)prop-2-enoic acid.
Reduction: Formation of N-(5-chloropyridin-2-yl)prop-2-enamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-chloropyridin-2-yl)prop-2-enamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(5-chloropyridin-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations in the Pyridine Ring
- N-(5-Bromo-4-chloropyridin-2-yl)-2,2-dimethylpropanamide: This analog replaces the 5-chloro substituent with bromine at position 4 and introduces a bulky 2,2-dimethylpropanamide group.
Modifications in the Amide Side Chain
- 3-[(5-Chloropyridin-2-yl)amino]-N-[(methylcarbamothioyl)amino]propanamide (Compound 3): Replaces the acrylamide group with a β-alanine-derived chain terminated by a methylcarbamothioyl substituent. This modification enhances antioxidant activity, attributed to the thiourea moiety’s radical scavenging capability .
- 3-[(5-Chloropyridin-2-yl)amino]-N-[(phenylcarbamoyl)amino]propanamide (Compound 4): Substitutes the terminal group with a phenylcarbamoyl unit, improving reducing power due to electron-donating aromatic interactions .
- Hydrazones 7–10 :
Derived from hydrazide intermediates, these compounds exhibit antibacterial activity (e.g., inhibition of Rhizobium radiobacter and Escherichia coli) via hydrazone Schiff base formation, a feature absent in the parent acrylamide .
Key Insights and Trends
Substituent Effects :
- Halogen position (e.g., 5-Cl vs. 4-Br/5-Cl) influences electronic properties and target selectivity.
- Thiourea (Compound 3) and hydrazone (Compound 7) groups introduce redox or chelating functionalities absent in the parent acrylamide.
Bioactivity :
- Antioxidant activity correlates with electron-rich substituents (e.g., thiourea), while antibacterial action requires hydrazone formation.
Synthetic Flexibility : High yields (~90%) for N-(5-chloropyridin-2-yl)prop-2-enamide highlight its viability as a precursor for diverse analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
